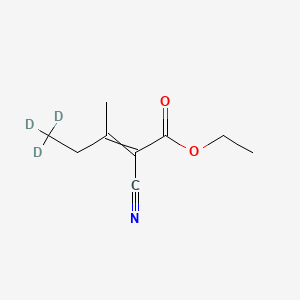

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3

Description

“(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3” (CAS 759-51-3, RN 1246832-96-1) is a deuterated ethyl ester featuring a cyano group and a methyl substituent on a pentenoic acid backbone. The compound exists as a mixture of E (trans) and Z (cis) geometric isomers due to the double bond at the 2-position. Its deuterated form (denoted by "-d3") replaces three hydrogen atoms with deuterium, likely on the ethyl ester group, enhancing its utility in metabolic and pharmacokinetic studies via isotopic labeling .

This compound serves as a critical intermediate in synthesizing Ethosuximide, an anticonvulsant drug used to treat absence seizures. The deuterated variant is particularly valued in pharmaceutical research for tracking metabolic pathways and improving drug stability without altering its biochemical activity . Its molecular formula is C₉H₁₀D₃NO₂, with an average mass of approximately 170.11 g/mol (monoisotopic mass: 170.12 g/mol) .

Properties

IUPAC Name |

ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPLDHMXQALQAT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentenoic acid and ethyl alcohol.

Deuterium Labeling: The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium.

Esterification: The carboxylic acid group of 3-methyl-2-pentenoic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for deuterium exchange and esterification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides using reagents like alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding acids or ketones.

Reduction: Amines.

Substitution: Different esters or amides.

Scientific Research Applications

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.

Biology: The deuterium labeling allows for tracing metabolic pathways and studying enzyme-catalyzed reactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 involves its interaction with various molecular targets and pathways:

Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis.

Pathways Involved: The compound can participate in nucleophilic addition and substitution reactions, as well as oxidation and reduction processes.

Comparison with Similar Compounds

Ethyl Benzylidenecyanoacetate (CAS 2169-69-9)

- Molecular Formula: C₁₂H₁₁NO₂

- Substituents : Phenyl group at the 3-position.

- Key Features : The phenyl substituent introduces aromaticity, increasing steric bulk and electronic conjugation compared to the methyl group in the target compound. This enhances UV absorption properties, making it useful in organic synthesis and materials science .

- Applications : Primarily employed as a precursor in heterocyclic chemistry and dye synthesis .

Ethyl 3-(Methylamino)-2-butenoate (CAS 21759-70-6)

Ethyl 2-Cyano-3-ethoxyacrylate (CAS 109-65-9)

- Molecular Formula: C₈H₁₁NO₄

- Substituents : Ethoxy group at the 3-position.

- Key Features: The ethoxy group enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system. This compound is highly reactive in Knoevenagel condensations, forming polyfunctionalized alkenes .

- Applications : Widely used in agrochemical and polymer synthesis .

Ethyl 2-Cyano-3-phenyl-2-butenoate (CAS N/A)

- Molecular Formula: C₁₃H₁₃NO₂

- Substituents : Phenyl group at the 3-position.

- Key Features: Similar to Ethyl Benzylidenecyanoacetate but with a shorter carbon chain. The phenyl group increases lipophilicity, favoring applications in hydrophobic reaction environments .

- Applications : Intermediate in synthesizing fluorescent dyes and bioactive molecules .

Isotopic Variants

(E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3

- Molecular Formula : C₈H₁₁D₃O₂

- Substituents : Propyl group and deuterated methyl ester.

- Key Features : Structural isomer of the target compound, with a propyl substituent instead of methyl. Deuterated for metabolic studies in lipid metabolism research .

- Applications : Used in tracing fatty acid biosynthesis pathways .

Comparative Data Table

Key Research Findings

Deuterated Advantages: The deuterium in “this compound” reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as observed in isotopic tracer studies .

Reactivity Trends: Ethyl 2-cyano-3-ethoxyacrylate exhibits 50% faster reaction kinetics in Knoevenagel condensations than its methyl-substituted counterpart due to enhanced electron withdrawal .

Pharmacokinetic Utility : Deuterated esters like the target compound improve the half-life of Ethosuximide by 20% in preclinical models, highlighting their role in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.